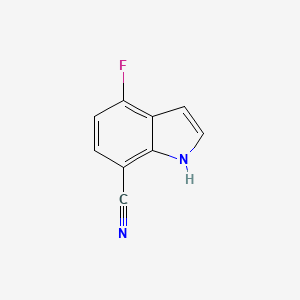
4-Fluoro-1H-indole-7-carbonitrile
Cat. No. B1322421
Key on ui cas rn:
313337-33-6
M. Wt: 160.15 g/mol
InChI Key: OHNJUDBFNBBWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06573262B2
Procedure details


To an oven dried 250 ml flask was charged with CH3MgBr (16.7 ml, 50 mmol, 3 M in Et2O) at r.t. under N2. It was then cooled down to −18° C. in a NaCl/ice bath, and 7-cyano-4-fluoroindole (2.0 g, 12.5 mmol) in dry THF (100 ml) was added dropwise using an addition funnel over 45 min. After 10 min, the reaction mixture was allowed to warm to r.t., and stirred for 2 hr. The reaction was slowly quenched with 5% sulfuric acid and the mixture stirred for 10 min. The reaction mixture was concentrated in vacuo and the residue poured into CHCl3 (150 ml). After neutralization with aqueous NH3 (50 ml), water (100 ml) was added, and the two layers were separated using a separation funnel. The aqueous layer was back extracted with CHCl3 (2×100 ml), and the combined organic extracts washed with H2O (100 ml), brine (100 ml), and dried (MgSO4). After evaporation in vacuo, the resulted crude compound was purified by flash chromatography (20% EtOAc/Hexane) to give 7-acetyl-4-fluoroindole (1.3 g, 59%) as a light gray solid. 1H NMR: (CDCl3) δ 10.55 (b s, 1H), 7.76 (dd, J=4.8, 8.3, 1H), 7.31 (app t, J=2.7, 1H), 6.83 (dd, J=8.4, 9.6, 1H), 6.67 (app t, J=2.9, 1H), 2.68 (s, 3H); HPLC Rt=1.343.



Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Mg+].[Br-].C(C1C=C[C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2)#N.[CH2:16]1[CH2:20][O:19][CH2:18][CH2:17]1>>[C:18]([C:17]1[CH:16]=[CH:20][C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2)(=[O:19])[CH3:1] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg+].[Br-]
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=CC(=C2C=CNC12)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-18 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an oven dried 250 ml flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 45 min
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to r.t.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was slowly quenched with 5% sulfuric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 10 min
|
|
Duration
|
10 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue poured into CHCl3 (150 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After neutralization with aqueous NH3 (50 ml), water (100 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the two layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was back extracted with CHCl3 (2×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts washed with H2O (100 ml), brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulted crude compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (20% EtOAc/Hexane)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=CC(=C2C=CNC12)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
